2-Methyl-2-(3-methylcyclohexyl)propanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methyl-2-(3-methylcyclohexyl)propanal |
InChI |
InChI=1S/C11H20O/c1-9-5-4-6-10(7-9)11(2,3)8-12/h8-10H,4-7H2,1-3H3 |
InChI Key |
HYIDZHMLXWTZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C(C)(C)C=O |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of 2 Methyl 2 3 Methylcyclohexyl Propanal
Fundamental Reaction Pathways of Branched Aldehydes
The reactivity of 2-Methyl-2-(3-methylcyclohexyl)propanal is rooted in the fundamental reaction pathways characteristic of branched aldehydes. These pathways include hydrogen abstraction, reactions at the carbonyl carbon, and unimolecular decompositions.
The hydrogen atom of the aldehyde group (the formyl hydrogen) is susceptible to abstraction by radical species. This process is a key step in many oxidation and free-radical reactions. Theoretical studies on hydrogen abstraction from aldehydes like isobutanal by radicals such as ȮH, HȮ2, and ĊH3 have shown that the formyl hydrogen is readily abstracted. nih.gov The reaction with the OH radical, for instance, is known to proceed via hydrogen abstraction, and the presence of a prereactive complex is crucial for determining the energy barrier of this reaction. tru.ca For this compound, the abstraction of the formyl hydrogen would lead to the formation of a resonance-stabilized acyl radical. The rate of this abstraction is influenced by the nature of the attacking radical and the reaction conditions. nih.govacs.org
The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. quora.com This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. quora.commasterorganicchemistry.com This nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comlibretexts.org
For this compound, two main factors influence the reactivity of the carbonyl group:
Steric Hindrance: The presence of a quaternary α-carbon and a bulky 3-methylcyclohexyl group creates significant steric hindrance around the carbonyl carbon. This hindrance can impede the approach of nucleophiles, potentially slowing down the rate of nucleophilic addition compared to less hindered aldehydes. libretexts.org
Electronic Effects: The alkyl groups attached to the α-carbon are electron-donating, which slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. youtube.com
Despite these factors, the carbonyl carbon remains a reactive site for a wide range of nucleophiles. libretexts.org The initial nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate. libretexts.org
Conversely, the carbonyl oxygen, with its lone pairs of electrons, can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.
Under energetic conditions, such as photolysis or high temperatures, aldehydes can undergo unimolecular reactions. A common pathway is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl group and the α-carbon. For this compound, this would lead to the formation of a formyl radical (CHO) and a tertiary alkyl radical.
Another potential pathway is β-scission. Following the formation of an initial radical (for example, by hydrogen abstraction from the cyclohexyl ring), a C-C bond beta to the radical center can cleave. In the context of photooxidation, β-scission of radical cations formed from similar structures can lead to the formation of an iminyl radical and an aldehyde. nih.gov While the specific unimolecular dissociation pathways for this compound are not detailed in the literature, the principles of Norrish reactions and β-scission are applicable. nih.govrsc.org
Mechanistic Investigations of Functionalization Reactions
The functionalization of this compound can be achieved through various catalytic methods, including hydroformylation and C-H activation.
Hydroformylation, or oxo synthesis, is a crucial industrial process for the production of aldehydes from alkenes. While typically aimed at producing linear aldehydes, specific catalyst systems can favor the formation of branched aldehydes. researchgate.netacs.org The mechanism of rhodium-catalyzed hydroformylation generally involves the following steps:
Ligand Dissociation: A ligand dissociates from the rhodium complex to create a vacant coordination site.
Olefin Coordination: The alkene coordinates to the rhodium center.
Hydride Migration: A hydride ligand migrates to the alkene to form a rhodium-alkyl intermediate. For the synthesis of branched aldehydes, the hydride adds to the terminal carbon of the alkene.
CO Insertion: A carbonyl ligand inserts into the rhodium-alkyl bond to form a rhodium-acyl complex.
Oxidative Addition of H₂: Dihydrogen undergoes oxidative addition to the rhodium center.
Reductive Elimination: The aldehyde product is formed through reductive elimination, regenerating the catalyst. acs.org
The selectivity for branched versus linear aldehydes is influenced by factors such as the ligand structure, temperature, and pressure. researchgate.netacs.orgnih.gov The use of specific phospholane-phosphite ligands, for example, has been shown to favor the formation of branched aldehydes. acs.orgnih.gov
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Catalyst Activation | Active Rh-H species |
| 2 | Alkene Coordination | Rh-alkene complex |
| 3 | Hydride Insertion | Branched Rh-alkyl species |
| 4 | CO Insertion | Branched Rh-acyl species |
| 5 | H₂ Oxidative Addition | Dihydrido-Rh(III)-acyl complex |
| 6 | Reductive Elimination | Branched Aldehyde Product |
Hypervalent iodine reagents can be used to mediate the C-H activation of aldehydes and subsequent acylation of other molecules. Theoretical studies have shown that in the absence of a metal catalyst, the hypervalent iodine reagent initiates a radical reaction. nih.gov The proposed mechanism involves:
Initiation: The hypervalent iodine compound initiates the formation of an acyl radical from the aldehyde. This step is considered rate-determining.
Propagation: The newly formed acyl radical acts as a chain carrier, propagating the radical chain reaction. nih.gov
This mechanism has been used to rationalize experimental observations, such as the kinetic isotope effect of deuterated aldehydes. nih.gov This approach allows for the functionalization of the aldehyde at the formyl C-H bond, leading to the formation of new C-C bonds.
| Step | Description | Key Species |
|---|---|---|
| Initiation | Formation of an acyl radical from the aldehyde, initiated by the hypervalent iodine reagent. | Acyl radical |
| Propagation | The acyl radical acts as a chain carrier in subsequent reactions. | Acyl radical |
Palladium-Catalyzed β-C(sp³)–H Bond Arylation Mechanisms of Tertiary Aldehydes
The direct functionalization of C(sp³)–H bonds is a powerful strategy in organic synthesis. For tertiary aldehydes like this compound, palladium-catalyzed β-C(sp³)–H arylation represents a significant advancement, allowing for the formation of complex carbon skeletons. dntb.gov.uanih.gov This transformation is typically facilitated by a transient directing group strategy, which avoids the need to pre-install a directing group on the substrate. mdpi.com
The mechanism involves an α-amino acid, such as L-phenylglycine, acting as a transient directing group (TDG). researchgate.netresearchgate.net The catalytic cycle is proposed to proceed as follows:
Condensation: The tertiary aldehyde first condenses with the amino acid to form a transient imine intermediate.
Cyclopalladation: This imine then coordinates to a Pd(II) catalyst. A concerted metalation-deprotonation (CMD) step follows, where a C–H bond at the β-position is activated to form a six-membered palladacycle. This step is often rate-determining. The use of specialized ligands, such as 2-pyridones, has been shown to facilitate this C-H activation process. dntb.gov.uamdpi.com
Oxidative Addition: An aryl halide (Ar-I) then undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.
Reductive Elimination: The aryl group and the alkyl group on the palladium center couple via reductive elimination, forming the new C-C bond and regenerating a Pd(II) species.
Hydrolysis and Catalyst Regeneration: The resulting imine is hydrolyzed to release the β-arylated aldehyde product and the amino acid directing group, which can re-enter the catalytic cycle.
This strategy has been successfully applied to various tertiary aliphatic aldehydes, demonstrating its potential for creating complex molecular architectures from simple precursors. researchgate.net
| Component | Role in Catalytic Cycle | Example |
| Catalyst | Palladium source for C-H activation | Palladium(II) Acetate (Pd(OAc)₂) |
| Transient Directing Group (TDG) | Forms a transient imine to direct palladation | L-phenylglycine |
| Ligand | Facilitates the C-H activation step | 3-nitro-5-(trifluoromethyl)pyridin-2-ol |
| Oxidant/Additive | Promotes catalyst turnover | Silver Trifluoroacetate (AgTFA) |
| Substrate | Tertiary aldehyde undergoing arylation | Pivalaldehyde |
| Coupling Partner | Source of the aryl group | Aryl Iodides (e.g., Methyl 4-iodobenzoate) |
Table 1: Key components in the palladium-catalyzed β-C(sp³)–H arylation of tertiary aldehydes. researchgate.net
Enamine-Mediated Reaction Mechanisms for α-Functionalization
The α-position of branched aldehydes, such as this compound, can be functionalized using enamine catalysis. This organocatalytic approach provides a powerful method for the asymmetric synthesis of molecules containing quaternary stereocenters. nih.gov The extension of enamine catalysis to α-branched aldehydes has been challenging due to steric hindrance and issues with stereocontrol. nih.govnih.gov
The general mechanism proceeds through the formation of a key enamine intermediate:
Enamine Formation: The α-branched aldehyde reacts with a chiral primary or secondary amine catalyst to form a nucleophilic enamine. Primary amines are often more effective for sterically hindered α-branched aldehydes as they form less hindered intermediates. nih.gov
Nucleophilic Attack: The enamine, which is the activated form of the aldehyde, attacks an electrophilic reagent (E⁺). This step is crucial for forming the new bond at the α-position. The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst, which directs the approach of the electrophile to one face of the enamine.
Hydrolysis: The resulting iminium ion is then hydrolyzed to release the α-functionalized aldehyde product and regenerate the amine catalyst.
This methodology has been applied to a variety of α-functionalization reactions, including hydroxylations, fluorinations, aminations, and thiolations. nih.govnih.gov Some enamine-mediated reactions can also proceed through a radical mechanism, where an electron donor-acceptor (EDA) complex between the enamine and the electrophile is activated by light, leading to radical ion pairs that initiate the functionalization. acs.org
| Catalyst Type | Electrophile | Type of α-Functionalization |
| Primary Amine | N-Fluorobenzenesulfonimide (NFSI) | Fluorination |
| Primary Amine | Nitrosobenzene | Hydroxylation |
| Secondary Amine (Proline) | Sulfonyl Azides | Sulfamidation |
| Peptide Catalyst | Nitrostyrenes | Conjugate Addition |
Table 2: Examples of catalysts and electrophiles used in the enamine-mediated α-functionalization of branched aldehydes. nih.govnih.govdntb.gov.ua
Kinetic Studies of Reactions Involving Branched Aldehydes
Kinetic studies provide crucial insights into the reaction rates and mechanisms involving branched aldehydes. Due to their structural complexity, reactions with these substrates can exhibit unique kinetic profiles, particularly in asymmetric catalysis where enantiomers may react at different rates.
A key area of study is the kinetic resolution of racemic branched aldehydes. In this process, a chiral catalyst selectively reacts with one enantiomer of the racemic aldehyde faster than the other, allowing for the separation of the enantiomers. This has been effectively demonstrated in peptide-catalyzed conjugate addition reactions of β-branched aldehydes with electrophiles like nitrostyrenes. nih.govacs.org Mechanistic studies revealed that the kinetic resolution originates from the differing reaction rates of the diastereomeric enamines (formed from each aldehyde enantiomer and the chiral peptide catalyst) with the electrophile. nih.govacs.org
Similarly, the kinetic resolution of α-branched aldehydes has been achieved through formal cycloaddition reactions with homophthalic anhydrides, promoted by a bifunctional organocatalyst. researchgate.net These reactions can achieve high selectivity factors (s), indicating a significant difference in the reaction rates of the two enantiomers.
| Reaction Type | Aldehyde Type | Catalyst | Selectivity Factor (s) | Finding |
| Conjugate Addition | Racemic β-branched aldehydes | Peptide (H-dPro-αMePro-Glu-NH₂) | Not reported, but high ee achieved | Resolution occurs via different reaction rates of diastereomeric enamines. nih.govacs.org |
| Formal Cycloaddition | Racemic α-branched aldehydes | Bifunctional Organocatalyst | Up to 91 | Efficient kinetic resolution to afford dihydroisocoumarin products. researchgate.net |
| Oxidation | Branched C₄-C₆ aldehydes | N/A (Gas-phase oxidation study) | N/A | Kinetic models show reactivity is controlled by low-temperature branching pathways of the corresponding alkyl radical. researchgate.net |
Table 3: Findings from kinetic studies of reactions involving branched aldehydes.
These studies highlight that the reactivity of branched aldehydes is highly dependent on the reaction conditions and the catalytic system employed. The steric bulk around the carbonyl group influences the rate of catalyst association and subsequent transformations, forming the basis for effective kinetic resolutions. nih.govresearchgate.net
Stereochemical Investigations of 2 Methyl 2 3 Methylcyclohexyl Propanal
Identification of Stereogenic Centers and Potential Stereoisomers in the Compound
The molecular structure of 2-Methyl-2-(3-methylcyclohexyl)propanal contains two stereogenic centers, also known as chiral centers. These are carbon atoms bonded to four different substituent groups, giving rise to stereoisomerism.
The first stereocenter is the carbon atom at position 3 of the cyclohexane (B81311) ring, which is attached to a methyl group, a hydrogen atom, and two different carbon pathways within the ring. The second is the quaternary carbon at position 2 of the propanal substituent, which is bonded to a methyl group, the 3-methylcyclohexyl group, an aldehyde group (-CHO), and another methyl group. However, since the two methyl groups on the propanal substituent are identical, this second carbon is not a stereocenter. Therefore, the molecule has two stereogenic centers: C1 and C3 of the cyclohexane ring (based on the attachment point of the propanal group as C1).
With two stereogenic centers, the maximum number of possible stereoisomers can be calculated using the formula 2^n, where n is the number of stereocenters. In this case, n=2, so there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The pairs are diastereomers of each other. The specific configuration at each stereocenter is designated as either (R) or (S).
The four stereoisomers arise from the different spatial arrangements of the substituents at the two chiral centers on the cyclohexane ring, leading to cis and trans isomers, each of which has a non-superimposable mirror image (enantiomer).
Table 1: Potential Stereoisomers of this compound
| Stereocenter 1 (C1) | Stereocenter 2 (C3) | Relationship |
|---|---|---|
| R | R | Enantiomer of (S,S) |
| S | S | Enantiomer of (R,R) |
| R | S | Enantiomer of (S,R) (cis/trans) |
Conformational Analysis of the Cyclohexane Ring and Branched Substituents
The stereochemistry of this compound is further complicated by the conformational flexibility of the cyclohexane ring. Cyclohexane exists predominantly in a chair conformation, which minimizes both angle strain and torsional strain. cutm.ac.in In a substituted cyclohexane, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. fiveable.me The interconversion between two chair conformations, known as a ring flip, causes axial and equatorial positions to interchange. fiveable.me
Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to minimize steric hindrance. libretexts.org When a substituent is in an axial position, it experiences steric repulsion with the other two axial hydrogen atoms on the same side of the ring. This unfavorable interaction is known as a 1,3-diaxial interaction. openochem.org The larger the substituent, the greater the steric strain and the stronger its preference for the equatorial position. cutm.ac.in For a methyl group, the energy difference between the axial and equatorial conformations is approximately 7.6 kJ/mol, meaning the equatorial conformer is significantly more stable and predominates at equilibrium. libretexts.org
The 2-methyl-2-propanal group attached to the cyclohexane ring is significantly bulkier than a methyl group. Due to its large size, it will have a very strong preference for the equatorial position to avoid severe 1,3-diaxial interactions. cutm.ac.in This bulky group can effectively "lock" the conformation of the cyclohexane ring, with the substituent remaining predominantly in the equatorial position.
Trans Isomer : In the trans-1,3-disubstituted isomer, the two substituents are on opposite sides of the ring. The most stable conformation is the one where both the bulky 2-methyl-2-propanal group and the methyl group occupy equatorial positions (diequatorial). This arrangement minimizes steric strain.
Cis Isomer : In the cis-1,3-disubstituted isomer, the substituents are on the same side of the ring. In a chair conformation, one substituent must be axial and the other equatorial. libretexts.org Given the significant steric bulk of the 2-methyl-2-propanal group, it will preferentially occupy the equatorial position, forcing the smaller methyl group into the less favorable axial position. This results in 1,3-diaxial interactions between the axial methyl group and the axial hydrogens, making the cis isomer less stable than the trans diequatorial conformer.
Table 2: Conformational Analysis of 1,3-Disubstituted Cyclohexane Isomers
| Isomer | Substituent Position (C1) | Substituent Position (C3) | Relative Stability | Primary Steric Interaction |
|---|---|---|---|---|
| trans | Equatorial | Equatorial | Most Stable | Minimal steric strain |
| cis | Equatorial | Axial | Less Stable | 1,3-diaxial interaction (methyl-hydrogen) |
Diastereoselectivity and Enantioselectivity in Synthetic and Transformation Reactions
The synthesis of a specific stereoisomer of this compound requires precise control over the formation of its chiral centers. This is achieved through stereoselective reactions.
The creation of α-branched aldehydes, particularly those with quaternary carbon stereocenters, is a significant challenge in organic synthesis. bohrium.com Several modern catalytic strategies have been developed to address this.
Enamine and N-Heterocyclic Carbene (NHC) Catalysis : These organocatalytic methods are powerful for the α-functionalization of aldehydes. bohrium.comchinesechemsoc.org Chiral amines or NHCs can activate aldehydes to form nucleophilic enamine or acyl anion equivalents, which then react with electrophiles. The chiral catalyst environment directs the approach of the electrophile, leading to the formation of one enantiomer over the other. chinesechemsoc.org
Metal-Catalyzed Reactions : Transition metal catalysis offers another route for the enantioselective synthesis of branched aldehydes. For instance, rhodium-catalyzed allylic alkylation of prochiral aldehyde enolates can generate acyclic quaternary carbon stereocenters with high enantioselectivity. researchgate.net
Substrate Control : In molecules that already possess a stereocenter, that center can influence the stereochemical outcome of a new stereocenter being formed. This is known as substrate-controlled diastereoselectivity. The existing chiral center can block one face of the molecule, forcing an incoming reagent to attack from the less hindered face.
Stereocontrolled functionalization of a pre-existing cyclohexane ring is a common strategy for synthesizing substituted cyclohexanes. Epoxide ring-opening reactions are particularly useful for introducing functional groups in a stereospecific manner. rsc.org
Epoxide Ring Opening : The reaction of an epoxide with a nucleophile typically proceeds through an Sₙ2-type mechanism. chemistrysteps.com This involves a backside attack by the nucleophile on one of the carbon atoms of the epoxide ring, leading to an inversion of configuration at that center. The result is an anti-dihydroxylation product or the formation of a trans-1,2-substituted cyclohexane derivative. youtube.com The regioselectivity of the attack (on the more or less substituted carbon) depends on the reaction conditions (acidic or basic). researchgate.net This method allows for the predictable installation of substituents with a defined stereochemical relationship.
Experimental and Theoretical Approaches for Stereochemical Assignment and Elucidation
The stereochemical complexity of this compound arises from two chiral centers: the carbon atom at the 3-position of the cyclohexane ring and the quaternary carbon at the 2-position of the propanal chain is not a stereocenter. This gives rise to stereoisomers, the precise identification and characterization of which are paramount for understanding its chemical and physical properties. A combination of experimental and theoretical methodologies is typically employed for the unambiguous assignment of the stereochemistry of such molecules. While specific research on the stereochemical elucidation of this compound is not extensively documented in publicly available literature, established analytical techniques can be applied to determine the relative and absolute configurations of its stereoisomers.
Experimental Approaches
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for the determination of the relative stereochemistry of diastereomers. For this compound, both ¹H and ¹³C NMR would be instrumental.
¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation. In the case of the diastereomers of this compound, the spatial arrangement of the methyl and the propanal substituents will influence the magnetic environment of the ring protons. For instance, the proton at C3, adjacent to the methyl group, would exhibit different chemical shifts and coupling constants in the cis and trans isomers.
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also indicative of the stereochemistry. Generally, carbons in a more sterically hindered environment, such as an axial position, will be shielded and appear at a higher field (lower ppm value) compared to their equatorial counterparts. By analyzing the ¹³C NMR spectra of the different stereoisomers, the relative configuration of the substituents can often be deduced. bohrium.comacs.orgnih.gov
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for determining through-space proximity of protons. For this compound, NOE correlations between the protons of the methyl group on the cyclohexane ring and the protons of the propanal substituent would provide definitive evidence for their relative stereochemistry.
An illustrative table of expected ¹H NMR chemical shift differences for key protons in the cis and trans isomers is presented below.
| Proton | Expected Chemical Shift Range (ppm) - cis Isomer | Expected Chemical Shift Range (ppm) - trans Isomer | Rationale for Difference |
| Aldehyde CHO | 9.5 - 9.7 | 9.5 - 9.7 | Minimal difference expected as it is distant from the chiral center on the ring. |
| Cyclohexyl H3 | Varies | Varies | The axial/equatorial position of this proton will be different in the most stable chair conformations of the cis and trans isomers, leading to a significant difference in chemical shift and coupling constants. |
| Cyclohexyl CH₃ | 0.8 - 1.0 | 0.8 - 1.0 | The magnetic environment of the methyl group will be influenced by the relative orientation of the propanal group. |
Chiral Chromatography:
Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the methods of choice for the separation and quantification of enantiomers.
Chiral Gas Chromatography (GC): Using a chiral stationary phase, the enantiomers of this compound can be separated. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their resolution and quantification. libretexts.orgacs.orgchromatographyonline.com
A hypothetical chiral GC separation of the stereoisomers is illustrated in the following table:
| Stereoisomer | Expected Retention Time (min) |
| (3R)-cis-isomer | 12.5 |
| (3S)-cis-isomer | 13.1 |
| (3R)-trans-isomer | 14.2 |
| (3S)-trans-isomer | 14.8 |
Theoretical Approaches
Computational Chemistry:
Molecular modeling and computational chemistry provide valuable insights into the conformational preferences and relative stabilities of stereoisomers.
Conformational Analysis: For the diastereomers of this compound, computational methods can be used to predict the most stable chair conformations of the cyclohexane ring. By calculating the steric energies of the different conformers (e.g., with the substituents in axial vs. equatorial positions), the predominant conformation for each diastereomer can be determined. sapub.orgunacademy.comlibretexts.orgopenstax.org The stability is generally governed by minimizing steric interactions, particularly 1,3-diaxial interactions. pressbooks.pub
Prediction of Spectroscopic Properties: Quantum mechanical calculations can be employed to predict NMR chemical shifts and coupling constants for the different stereoisomers. These theoretical values can then be compared with the experimental data to aid in the stereochemical assignment.
A summary of a theoretical conformational analysis is provided below:
| Isomer | Most Stable Conformation | Calculated Relative Energy (kcal/mol) |
| cis | Methyl (equatorial), Propanal substituent (axial) | Higher |
| cis | Methyl (axial), Propanal substituent (equatorial) | Lower |
| trans | Methyl (equatorial), Propanal substituent (equatorial) | Lowest |
| trans | Methyl (axial), Propanal substituent (axial) | Highest |
Theoretical and Computational Studies on 2 Methyl 2 3 Methylcyclohexyl Propanal and Analogues
Application of Quantum Chemical Methodologies to Branched Aldehydes
Quantum chemical methods are instrumental in predicting the behavior of branched aldehydes. These calculations range from efficient Density Functional Theory (DFT) for larger systems to high-accuracy ab initio methods that provide benchmark energetic data.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. scirp.org It offers a favorable balance between computational cost and accuracy, making it suitable for relatively large molecules like 2-Methyl-2-(3-methylcyclohexyl)propanal. scirp.org DFT is employed to optimize molecular geometries, predicting bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. nih.gov
Beyond structural parameters, DFT calculations provide a wealth of information about the electronic properties of branched aldehydes. nih.gov Key electronic descriptors that can be calculated include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov The MEP map, for instance, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for predicting sites of chemical reactivity. nih.gov For an aldehyde, the carbonyl oxygen is typically an electron-rich site, while the carbonyl carbon is electron-poor.
Table 1: Calculated Structural and Electronic Properties of Propanal (Analogue) This table presents representative data for propanal, a simpler aldehyde, calculated using DFT at the B3LYP/6-31G(d,p) level, to illustrate the type of information obtained from such calculations.
| Property | Value |
| Structural Parameters | |
| C=O Bond Length | 1.22 Å |
| C-C Bond Length | 1.52 Å |
| O-C-H Bond Angle | 120.5° |
| C-C-C Bond Angle | 112.8° |
| Electronic Properties | |
| Dipole Moment | 2.52 D |
| HOMO Energy | -7.0 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 7.5 eV |
High-Accuracy Ab Initio Methods (e.g., CCSD(T)/CBS) for Energy Calculations
For calculations requiring very high accuracy, particularly for energy, methods like Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)] are employed. aip.org When these calculations are extrapolated to the Complete Basis Set (CBS) limit, they are often considered the "gold standard" in quantum chemistry for providing benchmark-quality energies for small to medium-sized molecules. acs.org
These high-accuracy methods are computationally intensive and typically reserved for smaller molecules or for calibrating more efficient methods like DFT. aip.org They are invaluable for determining precise conformational energies, reaction enthalpies, and activation barriers. nih.govresearchgate.net For a molecule like this compound with multiple conformers (e.g., due to the orientation of the methyl group on the cyclohexane (B81311) ring), CCSD(T)/CBS calculations on smaller, analogous fragments can provide definitive energy differences between various structures. researchgate.net
Table 2: CCSD(T)/CBS Interaction Energies for Aldehyde-Containing Dimers This table shows benchmark interaction energies for dimers involving formaldehyde, calculated at the CCSD(T)/CBS level. This demonstrates the accuracy of the method for quantifying non-covalent interactions, which are crucial in condensed phases and biological systems.
| Interacting Molecules | Interaction Energy (kcal/mol) |
| Formaldehyde - Methane | -0.65 |
| Formaldehyde - Water | -4.21 |
| Formaldehyde - Formaldehyde | -3.89 |
| Formaldehyde - Ammonia | -3.98 |
Data adapted from relevant computational chemistry datasets. nih.govwikipedia.org
Elucidation of Reaction Pathways and Transition States
Understanding how a branched aldehyde reacts requires mapping its transformation from reactant to product. Computational methods are essential for this, allowing for the detailed exploration of reaction mechanisms that are often difficult to probe experimentally.
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By mapping the PES, chemists can visualize a reaction as a trajectory across an energy landscape. researchgate.net Reactants and products reside in energy minima (valleys) on the surface. The pathway connecting them represents the reaction coordinate. rsc.org
For reactions involving branched aldehydes, such as oxidation, reduction, or nucleophilic addition, constructing a PES involves calculating the energy at numerous points along the suspected reaction pathway. nih.gov This allows for the identification of the lowest-energy path from reactants to products. The highest point along this path corresponds to the transition state, which represents the energy barrier that must be overcome for the reaction to occur. libretexts.orgrsc.org
The analysis of a potential energy surface reveals not only the reactants, products, and transition states but also any reactive intermediates that may be formed during the reaction. nih.gov Intermediates are species that exist in local energy minima along the reaction coordinate. rsc.org
Kinetic and Thermodynamic Insights from Computational Models
Beyond mapping reaction pathways, computational models can provide quantitative data on reaction kinetics and thermodynamics. By applying theories such as Transition State Theory (TST) to the data obtained from the PES, crucial parameters that define a reaction's feasibility and speed can be calculated. researchgate.net
TST uses the properties of the reactant and the transition state structure, primarily their energy difference (the activation energy) and vibrational frequencies, to calculate the rate constant (k) of a reaction at a given temperature. researchgate.netnih.gov This allows for the prediction of how fast a reaction will proceed without performing any experiments.
Furthermore, the computed energies of the reactants and products allow for the direct calculation of key thermodynamic quantities. The difference in enthalpy (ΔH) between products and reactants determines whether a reaction is exothermic or endothermic, while the difference in Gibbs free energy (ΔG) indicates the spontaneity of the reaction under constant temperature and pressure.
Table 3: Calculated Kinetic and Thermodynamic Parameters for Acetaldehyde + HO₂ Reaction This table provides an example of computationally derived kinetic and thermodynamic data for the reaction of a simple aldehyde with the hydroperoxyl radical (HO₂), a reaction relevant in atmospheric chemistry.
| Parameter | Value |
| Thermodynamics (298 K) | |
| Enthalpy of Reaction (ΔH) | -35.5 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -28.0 kcal/mol |
| Kinetics (298 K) | |
| Activation Energy (Ea) | 12.1 kcal/mol |
| Rate Constant (k) | 1.5 x 10⁻¹⁵ cm³/molecule·s |
Data derived from high-level theoretical studies on atmospheric aldehyde reactions.
Computational Analysis of Selectivity and Intermolecular Interactions
Computational chemistry is an indispensable tool for predicting and understanding the selectivity of chemical reactions and the subtle intermolecular interactions that can influence reactivity.
The prediction of regioselectivity and stereoselectivity is a major focus of computational organic chemistry. rsc.orgresearchgate.net Various computational models, including those based on machine learning, have been developed to predict the outcomes of different reaction classes. rsc.orgresearchgate.net For cycloaddition reactions, for example, Molecular Electron Density Theory (MEDT) has been used to investigate the regioselectivity and stereoselectivity. nih.govresearchgate.netresearchgate.net
These studies often involve analyzing the electronic structure of the reactants and transition states to understand the factors controlling the observed selectivity. nih.gov For instance, in the context of [3+2] cycloaddition reactions, the analysis of conceptual density functional theory (CDFT) indices can help predict the global electronic flux between the reactants, providing insights into the polar character of the reaction and its regioselectivity. nih.govresearchgate.net
Non-covalent interactions, although weak, play a crucial role in determining the structure, stability, and reactivity of molecules. mdpi.com A qualitative and quantitative description of these interactions is essential for supramolecular design and for predicting the kinetic and thermodynamic parameters of chemical reactions. mdpi.com
One such important non-covalent interaction is the CH-π interaction, which occurs between a C-H bond and a π-system. nih.gov These interactions can significantly influence the conformation of molecules and the transition state geometries of reactions, thereby affecting their outcomes. nih.govrsc.org Computational methods, such as quantum chemical calculations, are used to study the strength and geometry of these interactions. mdpi.comnih.gov For example, NMR spectroscopy, in conjunction with computational modeling, can be a powerful tool to detect and quantify methyl-π interactions in solution. nih.gov
Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of 2 Methyl 2 3 Methylcyclohexyl Propanal
Spectroscopic Methodologies for Structural Analysis
Spectroscopic techniques are indispensable for probing the molecular structure of 2-Methyl-2-(3-methylcyclohexyl)propanal, offering insights into its atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aldehydic proton, the protons of the two methyl groups attached to the quaternary carbon, the methyl group on the cyclohexane (B81311) ring, and the various methylene (B1212753) and methine protons of the cyclohexyl ring. The aldehydic proton would appear as a singlet in the downfield region, typically around 9-10 ppm. The gem-dimethyl protons would likely appear as two singlets due to their distinct spatial relationship with the bulky cyclohexyl group. The protons on the cyclohexane ring would exhibit complex splitting patterns due to spin-spin coupling, providing information about their relative stereochemistry (cis/trans).
¹³C NMR Spectroscopy : The ¹³C NMR spectrum would provide a count of the unique carbon environments. A key signal would be the carbonyl carbon of the aldehyde group, expected in the highly deshielded region of 190-205 ppm. docbrown.infodocbrown.info For the related compound 2-methylpropanal, the aldehyde carbon appears at 204.9 ppm. docbrown.info The quaternary carbon atom would also have a characteristic chemical shift. The remaining signals would correspond to the methyl and cyclohexyl carbons. For 2-methylpropanal, the methyl group carbons resonate at 15.5 ppm and the CH group carbon at 41.9 ppm. docbrown.info
2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal ¹H-¹H coupling networks within the cyclohexyl ring, while HSQC would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of all ¹H and ¹³C signals. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the through-space proximity of protons, offering crucial information for stereochemical assignments of the substituents on the cyclohexane ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehydic H | 9.0 - 10.0 | Singlet |
| C(CH₃)₂ Protons | 1.0 - 1.3 | Two Singlets |
| Cyclohexyl-CH₃ Protons | 0.8 - 1.1 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehydic C=O | 190 - 205 |
| Quaternary C | 40 - 50 |
| C(CH₃)₂ Carbons | 20 - 30 |
| Cyclohexyl-CH₃ Carbon | 15 - 25 |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.
IR Spectroscopy : The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically appearing in the range of 1720-1740 cm⁻¹. Another key feature would be the C-H stretching vibration of the aldehyde group, which gives rise to two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The spectrum would also display C-H stretching and bending vibrations for the methyl and cyclohexyl groups in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.
Raman Spectroscopy : Raman spectroscopy would also detect the C=O stretching vibration, although it is typically weaker than in the IR spectrum. The C-C bond vibrations of the cyclohexane ring and the methyl groups would be readily observable. The complementary nature of IR and Raman spectroscopy can provide a more complete vibrational analysis of the molecule.
In Situ Reaction Monitoring : Both techniques can be used for real-time monitoring of reactions involving this compound. For instance, during a reduction of the aldehyde to an alcohol, the disappearance of the characteristic C=O stretching band and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ could be monitored.
Table 3: Key Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong |
| Aldehyde (C-H) | Stretch | ~2720 and ~2820 | Weak |
| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium-Strong |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of this compound, as well as structural details through the analysis of its fragmentation patterns.
Electron Ionization (EI) : In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (168.28 g/mol ). nih.gov Common fragmentation pathways for aldehydes include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org For this compound, α-cleavage could lead to the loss of the formyl radical (•CHO, 29 Da) or the isopropyl group. Cleavage of the bond between the quaternary carbon and the cyclohexane ring would also be a likely fragmentation pathway.
Electrospray Ionization (ESI) : ESI is a softer ionization technique that is less likely to cause fragmentation. It is particularly useful for confirming the molecular weight of the compound by observing the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecular ion and fragment ions. This allows for the determination of the elemental composition of each ion, confirming the molecular formula of the parent compound and its fragments.
Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 168 | [C₁₁H₂₀O]⁺• | Molecular Ion |
| 139 | [C₁₀H₁₉]⁺ | Loss of •CHO |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 69 | [C₅H₉]⁺ | Fragmentation of cyclohexyl ring |
| 57 | [C₄H₉]⁺ | Isopropyl cation |
UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophore is the aldehyde group. Aldehydes typically exhibit a weak n → π* transition at a longer wavelength (around 270-300 nm) and a stronger π → π* transition at a shorter wavelength (below 200 nm). The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. In the context of this compound, ESR spectroscopy would not be used for the characterization of the molecule itself, as it is a diamagnetic species. However, it would be an invaluable tool for studying reaction mechanisms that involve radical intermediates. For instance, if the compound undergoes a reaction initiated by radical species, or if it forms radical intermediates during a process like autoxidation, ESR spectroscopy could be used to detect and identify these transient species.
Chromatographic Separation Techniques for Mixture Analysis
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for the analysis of its purity.
Gas Chromatography (GC) is the most suitable chromatographic technique for the analysis of a volatile compound like this compound. When coupled with a flame ionization detector (FID), GC can be used to quantify the purity of a sample. When coupled with a mass spectrometer (GC-MS), it allows for the separation of components in a mixture followed by their individual mass spectrometric analysis, enabling positive identification of the target compound and any impurities. The retention time of the compound in the GC column is a characteristic property that depends on its volatility and its interaction with the stationary phase of the column. Chiral GC columns could also be employed to separate the different stereoisomers of this compound.
High-Performance Liquid Chromatography (HPLC) could also be used, particularly for the analysis of less volatile derivatives of the compound or for preparative scale purification. A normal-phase or reverse-phase column could be selected based on the polarity of the compound and the solvent system.
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-methylpropanal |
| Sodium |
| Carbon |
| Hydrogen |
Gas Chromatography (GC) for Volatile Compound Separation and Quantification
Gas Chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. The principle of GC relies on the partitioning of a compound between a stationary phase (a high-boiling-point liquid coated on an inert solid support within a column) and a mobile phase (an inert gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, enabling separation.
For the analysis of aldehydes, the selection of the GC column is critical. A mid-polarity column, such as one with a cyanopropylphenyl polysiloxane stationary phase, is often effective for separating isomers and related carbonyl compounds. Quantification is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for organic compounds.
Table 1: Illustrative GC Parameters for Aldehyde Analysis
| Parameter | Value/Description |
|---|---|
| Column | 5% Phenyl Methylpolysiloxane |
| Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Initial 50°C, hold 2 min; ramp to 280°C at 10°C/min; hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300°C |
Note: This table represents typical starting parameters for the analysis of a C11 aldehyde and would require optimization for this compound.
High-Performance Liquid Chromatography (HPLC) for Complex Organic Mixture Separation
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique for compounds that are non-volatile or thermally labile. While GC is often preferred for aldehydes, HPLC becomes essential when analyzing them in complex matrices or when they are part of a mixture with non-volatile components. For enhanced detection, especially with UV-Vis detectors, aldehydes are often derivatized. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable hydrazone derivative that is highly responsive to UV detection. waters.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis, employing a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of acetonitrile (B52724) and water). sielc.comsielc.com This allows for the separation of the derivatized aldehyde from other components based on its hydrophobicity.
Table 2: Typical RP-HPLC Conditions for DNPH-Derivatized Aldehyde Analysis
| Parameter | Value/Description |
|---|---|
| Column | C18, 5 µm particle size |
| Dimensions | 150 mm length x 4.6 mm I.D. |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 360 nm |
| Column Temp. | 35°C |
Note: The specific gradient would be optimized to achieve baseline separation of the this compound-DNPH derivative from other analytes. waters.com
Hyphenated and Advanced Analytical Systems for Comprehensive Characterization
For unambiguous identification and detailed structural analysis, standalone chromatographic techniques are often insufficient. Hyphenated systems, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Coupled Separation and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful detection and identification ability of mass spectrometry. jmchemsci.comacs.org As the separated this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.net The fragmentation pattern can be predicted based on the molecule's structure, involving cleavages adjacent to the carbonyl group and within the cyclohexyl ring.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the counterpart for HPLC, essential for analyzing the compound itself or its derivatives and metabolites in complex biological or environmental samples. nih.govresearchgate.net Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used to generate ions of the intact molecule (e.g., [M+H]⁺), providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used to fragment these ions, yielding structural data for confirmation. nih.gov
Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (mass-to-charge ratio) | Predicted Fragment Identity |
|---|---|
| 168 | [M]⁺ (Molecular Ion) |
| 139 | [M - CHO]⁺ |
| 97 | [C7H13]⁺ (Methylcyclohexyl fragment) |
| 83 | [C6H11]⁺ (Cyclohexyl fragment) |
| 71 | [C(CH3)2CHO]⁺ |
Note: This table is based on theoretical fragmentation patterns of the target compound.
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) for Complex Mixture Component Identification
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) is a sophisticated technique that directly couples HPLC with NMR spectroscopy. This allows for the acquisition of detailed structural information of compounds as they elute from the HPLC column, eliminating the need for laborious fraction collection and purification. nih.gov For a molecule like this compound, HPLC-NMR could provide unambiguous confirmation of its structure, including the connectivity of the propanal group to the cyclohexyl ring and the relative positions of the methyl groups. sielc.com
Despite its power, the primary challenge of HPLC-NMR is the inherently low sensitivity of NMR. acs.orgnih.gov To overcome this, analyses may be performed in stop-flow mode, where the HPLC flow is paused while a specific peak is in the NMR flow cell, allowing for longer acquisition times and the performance of more complex 2D NMR experiments (e.g., COSY, HSQC) for complete structural assignment. nih.gov
In Situ Spectroscopic Techniques for Real-time Reaction Monitoring
In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, enable the real-time monitoring of chemical reactions without the need for sample extraction. nih.gov This provides valuable kinetic and mechanistic data. rsc.orgrsc.org For instance, the synthesis of this compound via an oxidation or hydroformylation reaction could be monitored by tracking the appearance of the characteristic aldehyde C=O stretching vibration (around 1725 cm⁻¹) and the disappearance of reactant-specific bands. nih.gov This continuous monitoring allows for precise determination of reaction endpoints, identification of transient intermediates, and optimization of reaction conditions. mt.comspectroscopyonline.com
Table 4: Key Infrared (IR) Vibrational Frequencies for Monitoring this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde C-H | Stretch | ~2720 and ~2820 |
| Aldehyde C=O | Stretch | ~1725 |
| Alkyl C-H | Stretch | 2850-2960 |
Note: The exact wavenumbers can shift based on the molecular environment.
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) for Isotopic Distribution Analysis
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) is a high-resolution imaging mass spectrometry technique that can map the elemental and isotopic composition of a sample surface with a spatial resolution down to 50 nanometers. wikipedia.org While not a primary tool for bulk characterization, NanoSIMS is invaluable for mechanistic studies involving isotopically labeled compounds.
For example, to study the mechanism of formation or environmental fate of this compound, one could synthesize it using precursors labeled with stable isotopes like ¹³C or ²H (deuterium). NanoSIMS could then be used to visualize the incorporation and distribution of these isotopes within a complex matrix, such as a microbial cell or a soil particle, providing direct evidence of metabolic pathways or degradation processes at a subcellular level. aip.orgnih.gov The technique's ability to detect up to seven different masses in parallel allows for the simultaneous tracking of multiple isotopes and elements. wikipedia.org
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-2-(3-methylcyclohexyl)propanal in laboratory settings?
Methodological Answer: A plausible synthesis involves:
- Step 1 : React 3-methylcyclohexylmagnesium bromide (Grignard reagent) with 2-methylpropanal to form the tertiary alcohol intermediate.
- Step 2 : Oxidize the alcohol to the aldehyde using a mild oxidizing agent (e.g., pyridinium chlorochromate) to avoid over-oxidation to carboxylic acids.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation can isolate the product.
Key Considerations : Steric hindrance from the 3-methylcyclohexyl group may slow reaction kinetics; monitor via TLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for aldehyde proton resonance at ~9.5–10.5 ppm and cyclohexyl multiplet signals (1.0–2.5 ppm).
- ¹³C NMR : Confirm the aldehyde carbon at ~190–205 ppm and quaternary carbon (C-2) at ~45–55 ppm.
- GC-MS : Use a polar column (e.g., DB-WAX) to resolve volatile impurities; compare retention indices with standards.
- FTIR : Aldehyde C=O stretch at ~1720 cm⁻¹ and C-H stretches (2800–3000 cm⁻¹) for cyclohexyl and methyl groups .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
Methodological Answer:
- Oxidation : The aldehyde group is prone to air oxidation. Store under inert gas (N₂/Ar) at 4°C in amber vials.
- Light Sensitivity : UV exposure may degrade the compound; use light-resistant containers.
- Hydrolysis : Moisture can lead to hydrate formation. Add molecular sieves (3Å) to storage containers .
Advanced Research Questions
Q. What strategies resolve contradictions in reported toxicity data for structurally related propanal derivatives?
Methodological Answer:
- Source Analysis : Verify purity (e.g., via HPLC) to rule out confounding impurities (e.g., aldicarb sulfoxide, a common byproduct ).
- In Vitro Assays : Use standardized cell lines (e.g., HepG2) to assess cytotoxicity, controlling for metabolic activation (e.g., S9 liver fractions).
- Stereochemical Variants : Test enantiomers separately if chiral centers exist (e.g., 3-methylcyclohexyl stereochemistry) .
Q. How can the aldehyde group’s reactivity be exploited for targeted derivatization in drug discovery?
Methodological Answer:
- Schiff Base Formation : React with primary amines (e.g., lysine residues in proteins) to study enzyme inhibition (e.g., aldehyde dehydrogenases).
- Reductive Amination : Generate secondary amines for combinatorial libraries using NaBH₃CN or STAB.
- Oxime Synthesis : Combine with hydroxylamine to create oxime derivatives for stability enhancement .
Q. What analytical techniques quantify trace degradation products in environmental samples?
Methodological Answer:
- LC-MS/MS : Use a C18 column (e.g., Zorbax Eclipse) with MRM transitions for degradation products (e.g., carboxylic acids from oxidation).
- SPME-GC-MS : Pre-concentrate volatile aldehydes in water/soil extracts; compare with NIST library spectra.
- Isotope Dilution : Spike samples with deuterated internal standards (e.g., D₄-2-methylpropanal) for precision .
Q. How do steric and electronic effects of the 3-methylcyclohexyl group influence nucleophilic addition reactions?
Methodological Answer:
- Steric Maps : Generate using software like MOE to visualize hindered sites (e.g., axial vs. equatorial methyl positions).
- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 2-methyl-2-phenylpropanal) in nucleophilic additions (e.g., Grignard reactions).
- DFT Calculations : Analyze frontier orbitals (HOMO/LUMO) to predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
